(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride
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Overview
Description
(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C10H18ClNO. It is known for its unique structure, which combines a furan ring with an amine group, making it a valuable compound in various fields such as organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride typically involves the reaction of 2-furylmethylamine with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and distillation are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The amine group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: Furan-2-carboxylic acid.
Reduction: (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring is known to interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine: Lacks the hydrochloride group but shares similar structural features.
Furan-2-carboxylic acid: An oxidized derivative of the furan ring.
2-furylmethylamine: A precursor in the synthesis of (2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride.
Uniqueness
This compound is unique due to its combination of a furan ring and an amine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-dimethylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-10(2,3)8-11-7-9-5-4-6-12-9;/h4-6,11H,7-8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQPSOYBFRXELN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=CC=CO1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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